![molecular formula C16H23ClN2O2 B2757378 3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride CAS No. 2034607-75-3](/img/structure/B2757378.png)
3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride
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Overview
Description
The compound appears to contain a tetrahydropyran group, which is a saturated six-membered ring containing one oxygen atom . It also seems to contain a pyrido-diazocin group, which is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and heteroatoms. The tetrahydropyran group would contribute a six-membered ring with an oxygen atom , and the pyrido-diazocin group would contribute a nitrogen-containing heterocyclic structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. Tetrahydropyran derivatives are known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used clinically to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also used as an antitumor agent .
- Other 1,3,5-triazines, such as those with general structure 4, exhibit aromatase inhibitory activity .
- Compound 5, with a similar structure, shows antitumor activity in human cancer and murine leukemia cell lines .
- General structure 7 displays potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
- The substrate 10, among several other 1,3,5-triazine substituted polyamines, shows good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
- The synthesis of 2,4,6-tri-substituted-1,3,5-triazines from cyanuric chloride involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds. These triazines can contain various substituents, including alkyl, aromatic, hindered, chiral, and achiral hydroxyalkyl, ester, and imidazole groups .
Antitumor Properties
Siderophore Activity
Corticotrophin-Releasing Factor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
Synthetic Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
11-(oxan-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16-3-1-2-15-13-8-12(10-18(15)16)9-17(11-13)14-4-6-20-7-5-14;/h1-3,12-14H,4-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYJEWPHKZFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride |
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